1-(Hydroxymethyl)-5-oxo-DL-proline
Description
Contextualization within Non-Proteinogenic Amino Acid Chemistry
Amino acids are broadly categorized into proteinogenic and non-proteinogenic types. Proteinogenic amino acids are the 22 amino acids that are directly encoded by the universal genetic code and are incorporated into proteins during translation. wikipedia.org In contrast, non-proteinogenic amino acids are not encoded in the genome for protein synthesis. wikipedia.org These compounds can be metabolic intermediates, post-translational modifications of proteins, or synthetic analogues. wikipedia.org
1-(Hydroxymethyl)-5-oxo-DL-proline is considered a non-proteinogenic amino acid. ontosight.ai Its core structure, 5-oxoproline (pyroglutamic acid), is a naturally occurring amino acid derivative formed from the cyclization of glutamic acid or glutamine. wikipedia.orgnih.gov This cyclization results in a lactam, which blocks the N-terminus and prevents its incorporation into proteins via standard ribosomal machinery. wikipedia.org Non-proteinogenic amino acids like this are explored for various purposes, including their roles as metabolic intermediates and as building blocks in the synthesis of novel chemical structures. wikipedia.orgtcichemicals.com
Significance of 5-Oxoproline Derivatives in Chemical Biology and Synthesis
The 5-oxoproline, or pyroglutamic acid, scaffold is a highly valued chiral starting material in asymmetric synthesis. researchgate.net Its rigid, cyclic structure and multiple functional groups—a lactam, a carboxylic acid, and a chiral center—make it a versatile precursor for a wide range of biologically active molecules and natural products. researchgate.net
Researchers have utilized pyroglutamic acid to synthesize a variety of compounds, including:
ACE inhibitors: These are drugs used to treat high blood pressure and heart failure. researchgate.net
Bioactive natural products: The chiral pool of pyroglutamic acid provides an efficient pathway to complex molecular architectures found in nature. researchgate.net
Conformationally constrained peptides: The rigid ring of proline and its derivatives can be incorporated into peptides to control their three-dimensional shape, which is crucial for biological activity. csic.es
The derivatization of the 5-oxoproline core, such as the addition of the hydroxymethyl group at the N1 position to form this compound, is a strategy to create novel building blocks for drug discovery and materials science. biorxiv.org The functional groups can be selectively modified; for instance, the carboxylic acid can be reduced to an alcohol (pyroglutaminol), or the lactam carbonyl can be reduced to form a proline derivative. researchgate.net This chemical tractability has made 5-oxoproline derivatives a focus of extensive research for several decades. researchgate.net
Historical Developments in the Research of Pyroglutamic Acid and its Analogues
The study of pyroglutamic acid dates back to 1882, when it was discovered that heating glutamic acid resulted in its formation through the loss of a water molecule. wikipedia.orgresearchgate.net For a long time, its biological significance was not fully understood, though its presence in living organisms from bacteria to humans was known for over a century. researchgate.net
Key historical points include:
N-Terminal Blocking: It was discovered that N-terminal glutamine and glutamic acid residues in proteins can spontaneously or enzymatically cyclize to form pyroglutamate (B8496135). wikipedia.orgtaylorandfrancis.com This modification was identified as a challenge for protein sequencing techniques like Edman degradation, which requires a free N-terminal amine. wikipedia.org
Metabolic Role: Pyroglutamic acid is now recognized as a metabolite in the glutathione (B108866) cycle, where it is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.orgebi.ac.uk Its accumulation in the body can be indicative of certain metabolic disorders. wikipedia.org
Peptide Hormones: The pyroglutamyl residue was found at the N-terminus of important biologically active peptides, such as neurotensin, where it contributes to the molecule's structure and function. taylorandfrancis.com
Synthetic Precursor: The utility of pyroglutamic acid as a chiral synthon in organic synthesis became widely appreciated in the late 20th century, leading to a surge in its use for creating complex, stereochemically defined molecules. researchgate.net
The ongoing research into analogues like this compound is a continuation of this long history, exploring how modifications to this fundamental scaffold can lead to new chemical properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h4,8H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZNWSXVJABKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66702-19-0 | |
| Record name | 1-(Hydroxymethyl)-5-oxoproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66702-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylpyrrolidonecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066702190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(hydroxymethyl)-5-oxo-DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 Hydroxymethyl 5 Oxo Dl Proline
Strategies for the Chemical Synthesis of 1-(Hydroxymethyl)-5-oxo-DL-proline
The synthesis of this compound, a derivative of pyroglutamic acid, involves various chemical strategies. These approaches range from total synthesis to stereoselective methods and the application of organocatalysis.
While specific total synthesis routes for this compound are not extensively detailed in the provided results, the synthesis of similar pyrrolidinone derivatives often starts from precursors like pyroglutamic acid. acadpubl.euresearchgate.net The general strategy involves the functionalization of the pyrrolidinone ring system. A new class of chiral pyrrolidinones has been synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, leading to various substituents at the 1 and 5 positions of the pyrrolidinone moiety. acadpubl.euresearchgate.net
The development of stereoselective and diastereoselective methods is crucial for controlling the three-dimensional arrangement of atoms in pyrrolidinone derivatives.
Key methodologies include:
[3 + 2] Cycloaddition Reactions: A method for the stereoselective synthesis of densely substituted pyrrolidines has been developed using a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. chemistryviews.org This approach can introduce up to four stereogenic centers in the pyrrolidinone ring with good to excellent regio- and diastereoselectivities. chemistryviews.org
Catalytic Hydrogenation: Highly substituted pyrrole (B145914) systems can be reduced with excellent diastereoselectivity to produce functionalized pyrrolidines with up to four new stereocenters. acs.org
Cascade Reactions: An efficient pathway to highly functionalized proline derivatives involves a Cu(I)-catalyzed cascade reaction between CF3-substituted allenynes and tosylazide, resulting in a new proline framework with high diastereoselectivity. mdpi.comnih.gov
These stereoselective methods are vital for synthesizing optically pure pyrrolidinone derivatives, which are important precursors for various drugs. mdpi.comnih.gov
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in the synthesis of proline derivatives. L-proline and its derivatives are particularly effective organocatalysts due to their unique structural and chemical properties. organic-chemistry.orgtandfonline.com
Proline-based organocatalysts are used in a variety of reactions, including:
Aldol (B89426) reactions nih.govwikipedia.org
Mannich reactions wikipedia.org
Michael additions organic-chemistry.orgwikipedia.org
The rigid ring structure of proline allows for excellent stereocontrol in these reactions. organic-chemistry.org For instance, proline sulfonamides have shown potential as organocatalysts in enantioselective aldol reactions. nih.gov The bifunctional nature of L-proline enables it to facilitate both stereoselective and non-stereoselective transformations, allowing for the rapid construction of complex molecules. tandfonline.com
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound often involves the derivatization of readily available precursors and subsequent functional group interconversions.
5-Oxoproline, also known as pyroglutamic acid, is a key precursor for the synthesis of this compound and other derivatives. mdpi.comthieme-connect.de It is a versatile building block in asymmetric synthesis. thieme-connect.dedntb.gov.ua
Synthetic transformations starting from pyroglutamic acid include:
Esterification: Pyroglutamic acid can be converted to its corresponding esters, which are important intermediates for further reactions. acadpubl.eugoogle.com
Reduction: The amide group in the pyroglutamic acid ring can be selectively reduced to an amine. researchgate.net
Hydroxylation: Hydroxylation of pyroglutamic acid derivatives can be achieved with high stereospecificity. beilstein-journals.org
Double Michael Reactions: Highly functionalized pyroglutamic acid derivatives can be synthesized via double Michael reactions of alkynones with amide-tethered diacids. nih.gov
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., SOCl₂) | Pyroglutamic Acid Esters | acadpubl.eugoogle.com |
| Selective Amide Reduction | Thioamide formation followed by reduction (e.g., tributyltin hydride) | Proline Derivatives | researchgate.net |
| Stereospecific Hydroxylation | Davis oxaziridine on N-Boc-pyroglutamate enolate | Hydroxyproline (B1673980) Derivatives | beilstein-journals.org |
| Double Michael Reaction | Alkynones, Amide-tethered diacids, Base (e.g., potassium tert-butoxide) | Highly Functionalized Pyroglutamic Acid Derivatives | nih.gov |
The introduction of a hydroxymethyl group at the nitrogen atom of the pyrrolidinone ring is a key step in the synthesis of this compound. This is typically achieved through N-hydroxymethylation.
N-hydroxymethylamides are commonly prepared using formaldehyde (B43269) (or paraformaldehyde) in the presence of a base. tandfonline.com While this reaction can be challenging for secondary amides like those in lactams, a method using paraformaldehyde in acetone with catalytic amounts of potassium carbonate and water under ultrasonic irradiation has been shown to be effective for the hydroxymethylation of lactams, providing excellent yields of N-hydroxymethyllactams. tandfonline.com
Formaldehyde is known to react with N-terminal proline residues in peptides to form stable bicyclic aminals. researchgate.net This reactivity highlights the propensity of the proline nitrogen to react with formaldehyde, which is the basis for the hydroxymethylation reaction.
| Reactants | Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|
| Lactam, Paraformaldehyde | Acetone, catalytic K₂CO₃ and H₂O, ultrasonic irradiation | N-Hydroxymethyllactam | Excellent yields; avoids by-products like symmetrical ethers and N,N'-methylenebislactams with careful monitoring. | tandfonline.com |
| N-terminal Proline Peptide, Formaldehyde | Aqueous solution | 5,5-Bicyclic Aminal | Demonstrates the reactivity of the proline nitrogen with formaldehyde. | researchgate.net |
Nucleophilic Substitutions and Ring Chemistry of Pyroglutamate (B8496135) Scaffolds
The chemical behavior of the this compound molecule is largely dictated by the interplay between the electrophilic carbonyl group within the lactam ring and the nucleophilic nature of the hydroxymethyl substituent. The pyroglutamate ring itself can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. The stability of the tetrahedral intermediate formed during such additions is a critical factor governing the reaction pathway. While typically transient, in strained bicyclic lactam systems, these intermediates have been observed to be remarkably stable.
The presence of the N-hydroxymethyl group introduces a unique reactive site. This group can be involved in intramolecular reactions or be a target for nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a highly reactive N-acyliminium ion. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, providing a pathway to a variety of 1-substituted-5-oxo-DL-proline derivatives.
Furthermore, the lactam carbonyl at the C5 position is a primary site for nucleophilic attack. The outcome of such a reaction, whether it be ring-opening or the formation of a stable tetrahedral adduct, is influenced by the nature of the nucleophile, the reaction conditions, and the inherent strain of the pyroglutamate ring. For instance, strong nucleophiles under harsh conditions can lead to the cleavage of the amide bond and the formation of glutamic acid derivatives.
Below is a table summarizing potential nucleophilic reactions involving the this compound scaffold.
| Reaction Type | Nucleophile | Potential Product(s) | Reaction Conditions |
| N-Acyliminium Ion Formation and Trapping | Alcohols, Thiols, Amines, Cyanide | 1-(Alkoxymethyl)-, 1-(Thioalkoxymethyl)-, 1-(Aminomethyl)-, 1-(Cyanomethyl)-5-oxo-DL-proline | Acidic |
| Ring-Opening | Hydroxide, Alkoxides | Glutamic acid derivatives | Basic or Acidic, often with heating |
| Addition to C5 Carbonyl | Grignard reagents, Organolithium compounds | 5-Hydroxy-5-substituted-pyrrolidin-2-one derivatives | Anhydrous, aprotic solvents |
Advanced Synthetic Techniques and Reaction Optimization
In recent years, the development of more efficient and sustainable synthetic methods has become a major focus in chemical research. This trend extends to the synthesis and modification of pyroglutamate derivatives, including this compound.
Environmentally Conscious Synthetic Protocols
Green chemistry principles are increasingly being applied to the synthesis of pyroglutamate-containing compounds. One notable approach is the development of solvent-free reaction conditions. For instance, cesium salt-mediated, solvent-free methodologies have been successfully employed to transform biosourced pyroglutamic acid into various derivatives, such as N,N'-aminals and C5-substituted γ-lactams, in good to excellent yields. This approach minimizes waste and avoids the use of hazardous organic solvents.
Key principles of green chemistry applicable to the synthesis of this compound and its derivatives are outlined in the table below.
| Green Chemistry Principle | Application in Pyroglutamate Synthesis |
| Waste Prevention | Development of high-yield, atom-economical reactions. |
| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions; replacement of hazardous solvents with greener alternatives. |
| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Starting from biosourced glutamic acid. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. |
Chemoenzymatic and Biocatalytic Routes for Analogues
The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. These biocatalytic methods are increasingly being explored for the synthesis and modification of pyroglutamate analogues.
Lipases, for example, have been successfully used in the synthesis of pyroglutamate esters. In one study, the synthesis of dodecyl pyroglutamate was achieved via a two-step process where the final transesterification was catalyzed by a lipase from Candida antarctica B, showing higher efficiency compared to a conventional ion exchange resin catalyst nih.gov. This highlights the potential of enzymes to perform specific transformations on the pyroglutamate scaffold.
Furthermore, oxoprolinases are enzymes that can catalyze the hydrolysis of the lactam ring in pyroglutamate to form glutamate (B1630785). This enzymatic transformation can be exploited in chemoenzymatic routes to produce specific glutamic acid derivatives. For instance, the selective lactam hydrolysis of alpha-benzyl L-pyroglutamate has been demonstrated, offering a biocatalytic approach to protected amino acid building blocks researchgate.net. While this example does not directly involve this compound, it illustrates the potential for enzymatic manipulation of the pyroglutamate ring system.
The stereoselective synthesis of pyroglutamate natural product analogs has also been achieved through chemoenzymatic strategies, often involving the alkylation of α-amino acid-derived precursors. These methods allow for the preparation of optically pure pyroglutamates with diverse functionalities.
The following table summarizes some biocatalytic approaches relevant to the synthesis of pyroglutamate derivatives.
| Enzyme Class | Reaction Type | Substrate/Product Example |
| Lipase | Esterification / Transesterification | Synthesis of dodecyl pyroglutamate from a pyroglutamic acid alkyl ester nih.gov. |
| Oxoprolinase (Pyroglutamate Hydrolase) | Lactam Hydrolysis | Conversion of α-benzyl L-pyroglutamate to α-benzyl L-glutamate researchgate.net. |
| Protease | Esterification | α-selective mono-benzylesterification of N-Boc L-glutamic acid researchgate.net. |
Structural Elucidation and Conformational Analysis of 1 Hydroxymethyl 5 Oxo Dl Proline
Spectroscopic Investigations for Structural Confirmation
Spectroscopic analysis is fundamental to elucidating the precise atomic arrangement and bonding within the 1-(Hydroxymethyl)-5-oxo-DL-proline molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. For this compound, ¹H NMR spectroscopy provides key insights into the proton structure.
In an experimental ¹H NMR spectrum acquired in water (H₂O) at 600 MHz, specific chemical shifts are observed that correspond to the different protons in the molecule. hmdb.ca These shifts, measured in parts per million (ppm), are indicative of the local electronic environment of each proton. The interpretation of this data allows for the assignment of protons to their respective positions within the pyrrolidone ring, the carboxylic acid group, and the hydroxymethyl group.
Table 1: Experimental ¹H NMR Data for this compound in H₂O hmdb.ca
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not fully available in search results |
Further analysis of the full spectral data, including coupling constants, would provide detailed information on the connectivity and stereochemical relationships between adjacent protons.
Vibrational Spectroscopy (FT-IR) for Functional Group Characterization
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The resulting spectrum displays characteristic bands corresponding to the vibrational modes of different bonds.
For the related compound DL-pyroglutamic acid (5-oxo-DL-proline), the FT-IR spectrum, often measured as a Nujol mull, reveals key absorptions. nist.gov Expected characteristic peaks for this compound would include:
O-H stretch: A broad band typically in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
N-H stretch: In the case of the parent compound, pyroglutamic acid, an N-H stretch is present. For the N-substituted 1-(hydroxymethyl) derivative, this band would be absent.
C=O stretch: Strong absorptions around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and the lactam (amide) carbonyl.
C-N stretch: Typically found in the 1200-1000 cm⁻¹ region.
C-O stretch: Associated with the carboxylic acid and the hydroxymethyl group.
The NIST Chemistry WebBook provides access to the condensed phase IR spectrum of 5-oxo-DL-proline, which serves as a foundational reference. nist.gov
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. For 1-(Hydroxymethyl)-5-oxo-L-proline, the monoisotopic mass has been calculated to be 159.05315777 Da. nih.gov
Electron ionization (EI) mass spectrometry of the related compound, 5-oxo-DL-proline, shows a molecular ion peak corresponding to its molecular weight of 129.1140 g/mol . nist.gov The fragmentation pattern in the mass spectrum provides valuable clues about the molecule's structure, as specific fragments are lost from the parent ion. Analysis of the fragmentation of this compound would be expected to show losses corresponding to the hydroxymethyl group (-CH₂OH), the carboxylic acid group (-COOH), and other characteristic cleavages of the pyrrolidone ring.
Chiral Analysis and Stereoisomer Resolution
As this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral analysis is essential for separating and quantifying these stereoisomers.
Chromatographic Techniques for Enantiomeric Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for the separation of enantiomers. Chiral stationary phases (CSPs) are specifically designed to interact differently with each enantiomer, leading to their separation.
For the analysis of proline and its derivatives, various chiral HPLC methods have been developed. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com These columns operate based on the principle of forming transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, leading to different retention times. A common mobile phase for such separations might consist of a mixture of water, methanol, and a small amount of formic acid. sigmaaldrich.com
Alternatively, chiral GC analysis can be performed after derivatization of the analyte. sigmaaldrich.com A two-step derivatization process, such as methylation followed by acetylation, can be used to replace active hydrogens on proline, making it more volatile and suitable for GC analysis without causing racemization. sigmaaldrich.com The use of different derivatizing agents can even lead to the reversal of the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com
Applications in Chemical Biology and Medicinal Chemistry Research Design
Design and Synthesis of Chemically Modified Analogues for Research Purposes
The chemical modification of 1-(Hydroxymethyl)-5-oxo-DL-proline allows for the generation of diverse analogues, which are instrumental in dissecting biological mechanisms and optimizing therapeutic potential.
Structure-Activity Relationship (SAR) Studies of Proline and Pyroglutamate (B8496135) Derivatives
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of SAR for related N-substituted pyroglutamate and proline derivatives can provide valuable insights. The N-hydroxymethyl group is a key site for modification. Its hydroxyl moiety can be altered to explore the effects of hydrogen bonding, polarity, and steric bulk on biological activity.
For instance, in studies of other N-substituted heterocycles, the nature of the substituent on the nitrogen atom has been shown to be critical for activity. In a study on N-monosubstituted aroylthioureas as urease inhibitors, the electronic and steric properties of the substituent on the nitrogen-containing ring system were found to significantly influence the inhibitory potency. nih.gov Similarly, research on N-hydroxyphthalimide derivatives revealed that the NHPI framework was essential for the desired chemical reactivity in detecting amines. nih.gov
In the context of this compound analogues, a systematic SAR study would likely involve the modifications outlined in the table below. By synthesizing and testing these analogues, researchers can determine the key molecular interactions responsible for a desired biological effect. For example, in a series of chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles, the position of the hydroxymethyl group and the nature of other substituents were found to be crucial for their p53-activating anticancer activity. acs.org
Table 1: Proposed Modifications for SAR Studies of this compound Analogues
| Modification Site | Proposed Change | Rationale for Investigation |
| N-Hydroxymethyl Group | Etherification (e.g., -CH₂OCH₃, -CH₂OBn) | To investigate the role of the hydroxyl group as a hydrogen bond donor. |
| Esterification (e.g., -CH₂OC(O)CH₃) | To introduce a bulkier, more lipophilic group and assess the impact of steric hindrance and polarity. | |
| Oxidation to Aldehyde or Carboxylic Acid | To explore the effect of changing the electronic nature and reactivity of the N-substituent. | |
| Replacement with other functional groups | To determine if the hydroxymethyl group is essential for activity or if other functionalities can be tolerated. | |
| Carboxylic Acid | Esterification | To enhance cell permeability and study prodrug strategies. |
| Amidation | To introduce new hydrogen bonding interactions and explore different binding modes. | |
| Pyrrolidinone Ring | Substitution at C3 or C4 | To introduce additional points of diversity and explore interactions with specific binding pockets. |
Development of Conformationally Restricted Analogue Systems
The development of conformationally restricted analogues of bioactive molecules is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. cernobioscience.com The pyrrolidinone ring of this compound provides a scaffold that can be systematically modified to create more rigid structures.
Bicyclic lactams derived from pyroglutamic acid have been shown to be effective scaffolds for creating conformationally restricted analogues of amino acids such as lysine (B10760008) and ornithine. science.gov This approach not only constrains the molecule but also helps in controlling and determining the stereochemistry of the resulting compounds. science.gov By incorporating the core of this compound into bicyclic or polycyclic systems, the conformational freedom of the molecule can be significantly reduced. This allows for the stabilization of specific conformations that may be responsible for biological activity.
The N-hydroxymethyl group can also play a role in conformational restriction. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid or other functionalities could lead to a more defined three-dimensional structure. The synthesis of such conformationally restricted analogues would provide valuable tools for probing receptor-ligand interactions and for the design of peptidomimetics with improved pharmacological properties. cernobioscience.com
Utility as Molecular Probes for Biochemical Pathway Elucidation
The amenability of this compound to chemical modification makes it a promising candidate for the development of molecular probes to investigate biochemical pathways.
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule and to quantify fluxes through metabolic pathways. nih.gov this compound can be isotopically labeled at several positions to facilitate its detection and tracking in biological systems.
One potential strategy involves the use of isotopically labeled formaldehyde (B43269) (*C¹³H₂O or *C¹⁴H₂O) in the synthesis of the N-hydroxymethyl group. nih.gov This would introduce a labeled carbon that can be tracked by mass spectrometry or NMR spectroscopy. Alternatively, the nitrogen atom of the pyroglutamate ring could be labeled using ¹⁵N-labeled glutamic acid as a precursor in a biosynthetic approach or through chemical synthesis. nih.govnih.gov The use of stable isotopes like ¹³C and ¹⁵N is advantageous as it avoids the complications associated with radioactivity. nih.gov
Such labeled analogues of this compound could be used to study its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, they could be employed in metabolic flux analysis to understand how the compound is processed by cells and to identify its metabolic products. nih.gov
Table 2: Potential Isotopic Labeling Strategies for this compound
| Isotope | Labeling Position | Precursor/Method | Application |
| ¹³C or ¹⁴C | N-Hydroxymethyl carbon | Labeled Formaldehyde | Tracking metabolic fate, identifying metabolites. |
| ¹⁵N | Pyrrolidinone Nitrogen | ¹⁵N-Glutamic Acid | Studying nitrogen metabolism and compound stability. |
| ²H (D) | Various positions | Deuterated solvents/reagents | Investigating reaction mechanisms and metabolic pathways. |
| ¹⁸O | Carboxylic acid oxygens | H₂¹⁸O | Studying enzymatic reactions and hydrolysis. |
Development of Fluorescent or Affinity Probes for Target Identification
Fluorescent and affinity probes are indispensable tools for identifying the cellular targets of bioactive compounds. The scaffold of this compound can be readily derivatized to create such probes.
Fluorescent Probes: A fluorescent dye can be attached to the molecule, often at a position that does not interfere with its biological activity. The N-hydroxymethyl group or the carboxylic acid are potential sites for conjugation with a fluorophore. For example, fluorescent probes based on pyroglutamic acid have been developed to detect the activity of pyroglutamate aminopeptidase (B13392206) 1 (PGP-1), an enzyme implicated in inflammatory responses. In these probes, the pyroglutamate moiety is recognized by the enzyme, leading to cleavage and a subsequent fluorescent signal. Similarly, a fluorescently labeled version of this compound could be synthesized to visualize its localization within cells and to identify its binding partners.
Affinity Probes: For target identification, an affinity tag, such as biotin, can be incorporated into the structure of this compound. The resulting probe can be incubated with cell lysates, and the protein-probe complexes can be captured on streptavidin-coated beads. The bound proteins can then be identified by mass spectrometry. The N-hydroxymethyl group provides a convenient handle for attaching a linker connected to the affinity tag.
Role as Chiral Auxiliaries or Organocatalysts in Asymmetric Synthesis
The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary or an organocatalyst in asymmetric synthesis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. Pyroglutamic acid derivatives have been employed as chiral auxiliaries in the asymmetric synthesis of various compounds, including 1-substituted tetrahydro-β-carbolines. The rigid, chiral scaffold of this compound could be used to direct the stereoselective formation of new chiral centers in a substrate. The N-hydroxymethyl group could potentially influence the stereochemical course of the reaction through steric hindrance or by coordinating to metal catalysts. After the desired transformation, the auxiliary can be cleaved and recovered.
Organocatalysts: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. The pyrrolidine (B122466) ring of this compound is a key structural feature found in many effective organocatalysts. The secondary amine that can be generated from the lactam, in combination with the carboxylic acid, can participate in enamine or iminium ion catalysis. The N-hydroxymethyl group could modulate the catalyst's solubility, stability, and steric environment, thereby influencing its activity and selectivity.
Q & A
Q. What validated methods are recommended for characterizing the purity and structural identity of 1-(Hydroxymethyl)-5-oxo-DL-proline?
To confirm structural identity, use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups such as the hydroxymethyl (-CH2OH) and carbonyl (C=O) moieties. Cross-reference observed peaks with reported IR data (e.g., 1720 cm⁻¹ for the 5-oxo group) . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, optimized using a C18 column and isocratic elution with acetonitrile/water (70:30 v/v). Validate against certified reference materials where available.
Q. How can researchers optimize the synthesis of this compound derivatives for stability studies?
Derivatization strategies, such as esterification or salt formation, improve stability. For example, methyl esterification (e.g., methyl 5-oxo-DL-prolinate, CAS 54571-66-3) enhances solubility in organic solvents for reaction monitoring . Use anhydrous conditions with methanol and catalytic HCl, followed by purification via silica gel chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for proline derivatives .
Q. What are the critical parameters for ensuring solubility and stability in aqueous buffers during experimental design?
Maintain pH 7–9 to avoid hydrolysis of the hydroxymethyl group, as acidic conditions promote degradation. Use phosphate or Tris buffers for physiological pH studies . For solubility, pre-dissolve the compound in a minimal volume of DMSO (<1% v/v) and dilute with buffer. Store solutions at –20°C for short-term use or –80°C for long-term stability, validated via LC-MS to detect degradation products (e.g., 5-oxoproline) .
Advanced Research Questions
Q. How can enantiomeric resolution of DL-proline derivatives be achieved for mechanistic studies?
Use chiral stationary phase (CSP) HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to separate D- and L-enantiomers. Confirm resolution via circular dichroism (CD) spectroscopy, comparing optical rotation data with literature values for pyroglutamic acid derivatives . For kinetic studies, employ stopped-flow CD to monitor racemization under varying pH/temperature conditions.
Q. What analytical strategies are recommended for quantifying this compound in biological matrices?
Develop a LC-MS/MS method using deuterated internal standards (e.g., 5-oxo-DL-proline-d5, CAS 352431-30-2) to correct for matrix effects . Use electrospray ionization (ESI) in negative mode, monitoring transitions m/z 130 → 84 (analyte) and m/z 135 → 89 (internal standard). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.
Q. How can researchers investigate the compound’s interaction with amino acid transporters or enzymes in vitro?
Design competitive binding assays using radiolabeled proline (³H-L-proline) in cell lines (e.g., Caco-2 or HEK293). Pre-incubate cells with this compound (0.1–10 mM) and measure uptake inhibition via scintillation counting. For enzyme inhibition (e.g., proline dehydrogenase), use spectrophotometric assays monitoring NADH oxidation at 340 nm .
Q. What computational methods are suitable for modeling the compound’s reactivity in catalytic or metabolic pathways?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to predict reaction pathways for hydroxymethyl group oxidation. Compare activation energies of proposed intermediates (e.g., 5-oxo-proline aldehyde) with experimental data from kinetic isotope effect (KIE) studies . Use molecular docking (AutoDock Vina) to simulate binding to proline-specific enzymes like prolidase.
Q. How can degradation pathways be elucidated under oxidative stress conditions?
Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) and analyze products via LC-HRMS. Identify hydroxylated derivatives (e.g., 3-hydroxy-5-oxoproline) and confirm structures using tandem MS fragmentation. Compare degradation profiles with accelerated stability studies (40°C/75% RH for 4 weeks) to correlate lab-scale and real-time degradation .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., sublimation enthalpy)?
Replicate measurements using thermogravimetric analysis (TGA) under controlled nitrogen flow (10°C/min). Compare results with NIST-reported sublimation enthalpy (ΔsubH = 98.5 kJ/mol at 298 K) . If discrepancies persist, evaluate sample purity via elemental analysis (C, H, N) and DSC to detect polymorphic forms.
Q. What strategies validate the biological relevance of observed in vitro interactions?
Use knockout cell models (e.g., CRISPR-Cas9-modified PRODH-deficient cells) to confirm target specificity. Cross-validate with in vivo pharmacokinetic studies in rodents, measuring plasma and tissue concentrations via the LC-MS/MS method described in Question 5 .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
